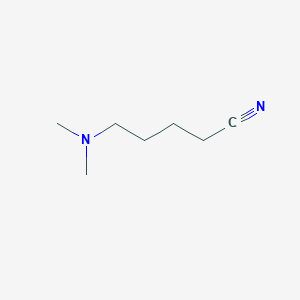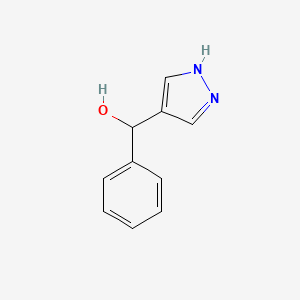![molecular formula C21H16N2O2S B2649056 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-12-1](/img/structure/B2649056.png)
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a phenylbenzoxazole-based organic compound, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), has been synthesized . The yield was reported to be 82%, with a melting range of 270-280°C .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .Chemical Reactions Analysis
The mechanism of its condensed-state emission enhancement has been studied. Experimental and theoretical investigations indicate that prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state, but halfway to the intermediate emissive quasi-TICT excited state that results from partial restriction of free intramolecular rotations in condensed states, is responsible for the emission enhancement .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) was 82%, with a melting range of 270-280°C .科学的研究の応用
1. Benzamide Compounds in Medical Imaging and Drug Development
Benzamide compounds, such as iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM), have been used in medical imaging, particularly for detecting neuropsychiatric disorders like schizophrenia and Parkinson's disease. They have also been experimentally used for melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra, hinting at potential applications in oncology and neurology (Maffioli et al., 1994).
2. Benzothiazole Derivatives in Alzheimer's Research
Compounds with a benzothiazole structure, such as N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB), have been used in PET imaging studies to understand Alzheimer's disease progression. Such compounds have the ability to bind to amyloid plaques, making them valuable in the study of neurodegenerative diseases (Kadir et al., 2012).
3. Metabolic Pathways and Disposition Studies
Studies on the metabolism and disposition of benzamide derivatives provide insights into their pharmacokinetics and pharmacodynamics. For example, research on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, an orexin 1 and 2 receptor antagonist, shows the metabolic pathways and excretion patterns of these compounds, indicating potential applications in the treatment of insomnia and other sleep disorders (Renzulli et al., 2011).
作用機序
The mechanism of action of similar compounds has been studied. For instance, the mechanism of the condensed-state emission enhancement of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) has been investigated. It was found that the prohibition of transition from the local excited state to the nonemissive twisted intramolecular charge transfer (TICT) excited state, but halfway to the intermediate emissive quasi-TICT excited state that results from partial restriction of free intramolecular rotations in condensed states, is responsible for the emission enhancement .
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-26-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKQBERMTZLZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-(pyrimidin-2-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2648974.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2648975.png)


![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2648982.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2648983.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2648985.png)
![(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2648986.png)
![3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2648988.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2648992.png)
![2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2648993.png)
![3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2648995.png)